Comparative Muscarinic Receptor Subtype Affinity: Trihexyphenidyl vs. Benztropine and Biperiden
Trihexyphenidyl exhibits a distinct muscarinic receptor subtype binding profile compared to in-class comparators. Its binding affinity (Kd) for the M1 receptor (1.6 nM) is approximately 4.4-fold higher than for the M2 receptor (7.0 nM), indicating a selectivity profile favoring the centrally implicated M1 subtype [1]. In contrast, benztropine exhibits higher absolute M1 affinity (0.231 nM) but a larger M2/M1 affinity differential, whereas biperiden displays an intermediate M1 affinity (0.48 nM) with a more pronounced M2 selectivity differential [1].
| Evidence Dimension | Muscarinic receptor subtype binding affinity (Kd) |
|---|---|
| Target Compound Data | M1: 1.6 nM; M2: 7.0 nM; M3: 6.4 nM; M4: 2.6 nM; M5: 15.9 nM |
| Comparator Or Baseline | Benztropine: M1: 0.231 nM, M2: 1.4 nM; Biperiden: M1: 0.48 nM, M2: 6.3 nM |
| Quantified Difference | Trihexyphenidyl M1/M2 ratio ≈ 4.4; Benztropine M1/M2 ratio ≈ 6.1; Biperiden M1/M2 ratio ≈ 13.1 |
| Conditions | Geometric mean of Kd (nM) for human cloned muscarinic receptor subtypes m1–m5 |
Why This Matters
This differential M1/M2 selectivity profile may predict relative sparing of peripheral M2-mediated cardiac effects, a key consideration in selecting an antimuscarinic for CNS-targeted research or therapeutic application.
- [1] ACNP. (2000). Binding of antidepressants, antimuscarinics, and neuroleptics to human muscarinic receptor subtypes (Table 2). In: Cholinergic Transduction. View Source
